Renieramycin H

Description

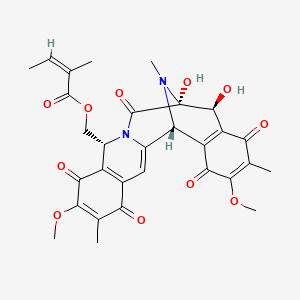

Structure

3D Structure

Properties

Molecular Formula |

C30H30N2O11 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

[(1R,10R,13R,14S)-13,14-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,12,16,19-pentaoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-2,4(9),6,15(20),17-pentaen-10-yl]methyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C30H30N2O11/c1-8-11(2)28(38)43-10-16-17-14(21(33)12(3)25(41-6)23(17)35)9-15-20-18-19(22(34)13(4)26(42-7)24(18)36)27(37)30(40,31(20)5)29(39)32(15)16/h8-9,16,20,27,37,40H,10H2,1-7H3/b11-8-/t16-,20-,27-,30+/m0/s1 |

InChI Key |

AKWHMQCMGHTSEH-HJIXRYJLSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C=C3N1C(=O)[C@@]4([C@H](C5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)O)O)C(=O)C(=C(C2=O)OC)C |

Canonical SMILES |

CC=C(C)C(=O)OCC1C2=C(C=C3N1C(=O)C4(C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)O)O)C(=O)C(=C(C2=O)OC)C |

Synonyms |

cribrostatin 4 cribrostatin IV cribrostatin-4 renieramycin H |

Origin of Product |

United States |

Structural Elucidation and Revisions of Renieramycin H

Original Structural Assignments of Renieramycin H

Renieramycin H was first isolated from the Indian bright blue sponge Haliclona cribricutis. jst.go.jpnih.gov Initial structural analysis suggested a novel dimeric tetrahydroisoquinoline alkaloid structure. jst.go.jp This proposed structure was unique, featuring a hydroxyl group at the bridgehead C13 position, making it the first example of such a dimeric tetrahydroisoquinoline natural product. jst.go.jp However, this initial assignment would later be challenged by further research.

Revision of Renieramycin H Structure to Cribrostatin 4

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The revision of Renieramycin H's structure was heavily reliant on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the structure of organic molecules, played a pivotal role. cas.cz

Specifically, ¹³C-NMR spectral data provided crucial insights. jst.go.jp Comparison of the ¹³C-NMR spectra of Renieramycin H with that of synthetic model compounds revealed inconsistencies with the originally proposed structure. jst.go.jpmdpi.com For instance, the chemical shifts of two hydroxyl protons in Renieramycin H were found to be comparable to those of a hydroquinone (B1673460) model compound, indicating that Renieramycin H was not a bis-tetrahydroisoquinoline as initially thought. jst.go.jp Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in assigning the complex ¹³C-NMR signals of the ABC ring model compounds of the proposed structure, ultimately leading to the reassignment of the structure to that of Cribrostatin 4. researchgate.net High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirmed the structures of related cribrostatins, providing a solid foundation for the structural revision of Renieramycin H. nih.gov

The following table summarizes key spectroscopic data that contributed to the structural revision:

| Spectroscopic Technique | Observation | Implication |

| ¹³C-NMR | Comparison of chemical shifts with semi-synthetic models. mdpi.com | The original proposed structure was incorrect. |

| ¹H-NMR | Comparison of hydroxyl proton chemical shifts with a hydroquinone model. jst.go.jp | Indicated the presence of a hydroquinone moiety, ruling out the initial bis-THIQ structure. jst.go.jp |

| 2D-NMR (HMBC) | Allowed for detailed assignment of ¹³C-NMR signals of model compounds. researchgate.net | Confirmed the connectivity and led to the revised structure. researchgate.net |

| X-ray Crystallography | Determined the crystal structure of Cribrostatin 4. jst.go.jpnih.gov | Provided definitive proof of the correct structure. jst.go.jpnih.gov |

Synthesis of Semi-Synthetic Models for Structural Elucidation

The synthesis of various model compounds was a critical strategy in resolving the structural ambiguity of Renieramycin H. Researchers synthesized the tricyclic ring model of the right-side of the molecule to compare its spectroscopic data with that of the natural product. jst.go.jp These synthetic efforts provided unambiguous evidence for the revised structure. nih.govmdpi.com

A key aspect of this synthetic approach was the ability to create specific parts of the complex molecule and analyze their properties in isolation. This allowed for a direct comparison with the corresponding sections of the natural product's spectroscopic data, a task that would be difficult with the entire molecule. The successful synthesis of these model compounds and their identical NMR spectra to portions of Cribrostatin 4 solidified the structural revision. jst.go.jpmdpi.com

Molecular Mechanisms of Action of Renieramycin H and Its Analogs in Cellular Models

Induction of Apoptosis in Cancer Cell Lines

Renieramycin H and its synthetic analogs, a class of tetrahydroisoquinoline alkaloids derived from marine sponges, have demonstrated significant potential in inducing programmed cell death, or apoptosis, in various cancer cell lines. This apoptotic induction is a key mechanism behind their anticancer activity and involves a complex interplay of cellular signaling pathways. Research has particularly highlighted their efficacy in non-small cell lung cancer (NSCLC) cells. iiarjournals.orgmdpi.com Analogs such as Renieramycin T and Renieramycin M, along with their derivatives, trigger cell death primarily through apoptosis, a controlled process that avoids the inflammatory response associated with necrosis. nih.goviiarjournals.org

Mitochondria-Dependent Apoptosis Pathway Activation

The primary route through which Renieramycin H and its analogs initiate apoptosis is the mitochondria-dependent (or intrinsic) pathway. This pathway is centered on the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. A derivative of Renieramycin M, known as bishydroquinone renieramycin M (HQ-RM), has been shown to induce apoptosis in human lung cancer cells specifically through this mitochondrial pathway. iiarjournals.orgiiarjournals.org The activation of this pathway is characterized by a shift in the balance of key regulatory proteins, leading to the activation of a cascade of enzymes that execute the apoptotic program. iiarjournals.org

Central to the mitochondrial pathway are the B-cell lymphoma 2 (BCL2) family proteins, which include both anti-apoptotic members (like BCL2 and Myeloid cell leukemia 1, MCL1) and pro-apoptotic members (like BCL2-associated X protein, BAX). The balance between these opposing factions dictates a cell's susceptibility to apoptosis.

Studies on Renieramycin analogs have consistently shown a modulation of these proteins favoring apoptosis.

Renieramycin M and its derivative HQ-RM were found to down-regulate the anti-apoptotic proteins BCL2 and MCL1 while simultaneously up-regulating the pro-apoptotic protein BAX in H292 lung cancer cells. iiarjournals.orgiiarjournals.org This shift in the BAX/BCL2 ratio is a critical event that commits the cell to apoptosis. iiarjournals.orgiiarjournals.org

Renieramycin T and its derivatives (DH_22, DH_25, OBA-RT) also exhibit similar effects. Treatment with these compounds leads to a significant decrease in the levels of anti-apoptotic proteins BCL2 and MCL1. nih.govmdpi.commdpi.com For instance, a Renieramycin T derivative, DH_22, was shown to decrease BCL-2 levels while increasing BAX expression in A549 lung cancer cells. nih.govchula.ac.th Another derivative, DH_25, was also found to diminish both Mcl-1 and Bcl-2 expression. mdpi.com

Interestingly, while some analogs like Renieramycin M did not alter BAX levels, they still effectively induced apoptosis by significantly down-regulating MCL-1 and BCL-2. iiarjournals.org This highlights the critical role of inhibiting anti-apoptotic proteins in the mechanism of action of these compounds.

| Compound | Cell Line | Effect on BCL2 | Effect on MCL1 | Effect on BAX | Reference |

|---|---|---|---|---|---|

| Renieramycin M | H460 | Down-regulated | Down-regulated | No alteration | iiarjournals.org |

| HQ-RM (Renieramycin M derivative) | H292 | Down-regulated | Down-regulated | Up-regulated | iiarjournals.org |

| DH_22 (Renieramycin T derivative) | A549 | Down-regulated | Not Reported | Up-regulated | nih.gov |

| DH_25 (Renieramycin T derivative) | A549, H460 | Decreased | Diminished | Not Reported | mdpi.com |

| OBA-RT (Renieramycin T derivative) | A549 | Decreased | Decreased | Slightly altered | mdpi.com |

The modulation of BCL2 family proteins leads to the activation of caspases, a family of cysteine proteases that are the primary executioners of apoptosis. The mitochondrial pathway specifically activates the initiator caspase, Caspase-9, which in turn cleaves and activates effector caspases, such as Caspase-3. nih.gov

Treatment of lung cancer cells with various Renieramycin analogs, including Renieramycin T , HQ-RM , and the cinnamoyl ester analog of Renieramycin M (CIN-RM ), has been shown to result in the cleavage, and therefore activation, of both Caspase-9 and Caspase-3. nih.goviiarjournals.orgiiarjournals.org

A derivative of Renieramycin T, 5-O-acetyl-renieramycin T , also significantly induced the activation of both Caspase-9 and Caspase-3 in H292 cells. mdpi.com This activation is a clear indicator that the apoptotic signal has progressed to the execution phase. iiarjournals.org The activation of Caspase-9 is a direct consequence of the mitochondrial outer membrane permeabilization, confirming the involvement of the intrinsic pathway. iiarjournals.orgnih.gov

p53-Dependent Apoptosis Induction Pathways

The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, such as DNA damage, by orchestrating cell cycle arrest or apoptosis. chula.ac.th Several Renieramycin analogs leverage this pathway to induce cell death.

Studies have shown that Renieramycin M , Renieramycin T , and their derivatives like DH_22 and CIN-RM can activate p53. iiarjournals.orgnih.goviiarjournals.orgnih.gov

This p53 activation is an upstream event that subsequently influences the BCL2 family proteins. nih.gov Activated p53 can increase the expression of pro-apoptotic proteins like BAX and suppress anti-apoptotic proteins such as BCL2. iiarjournals.orgnih.gov For example, treatment of lung cancer cells with a Renieramycin T derivative (DH_22) resulted in a significant elevation of p53 and BAX proteins, while BCL-2 levels were reduced. nih.gov Similarly, Renieramycin M treatment caused p53 activation, which then led to the down-regulation of MCL-1 and BCL-2. iiarjournals.org This demonstrates a direct link between p53 activation and the mitochondria-dependent apoptosis initiated by these compounds. nih.govmdpi.com

PARP Cleavage as an Apoptosis Marker

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated effector caspases, primarily Caspase-3, rendering it inactive. This event prevents the cell from repairing DNA damage and is considered a hallmark of apoptosis. nih.gov

Consistent with the activation of caspases, treatment with Renieramycin analogs leads to significant PARP cleavage.

Increased levels of cleaved PARP have been observed in lung cancer cells treated with Renieramycin T and its derivatives DH_22 , DH_32 , and OBA-RT . nih.govnih.govmdpi.comnih.gov

Similarly, HQ-RM and CIN-RM , derivatives of Renieramycin M, also induce PARP cleavage. iiarjournals.orgiiarjournals.org This finding serves as a biochemical confirmation of the apoptotic process initiated by these compounds, downstream of caspase activation. nih.gov

Inhibition of Anti-Apoptotic Proteins (e.g., MCL1 Ubiquitin-Proteasomal Degradation)

A key finding in the mechanism of Renieramycin H analogs is their ability to specifically target the anti-apoptotic protein MCL1 for degradation. MCL1 is an unstable protein whose levels are tightly controlled by the ubiquitin-proteasome system. mdpi.com Overexpression of MCL1 is a common survival mechanism in many cancers and contributes to therapeutic resistance. nih.gov

Anti-Metastatic Cellular Mechanisms of Renieramycin H and its Analogs

The metastatic cascade is a complex, multi-step process that is the primary cause of mortality in cancer patients. Key stages of this process include the detachment of cancer cells from the primary tumor, their survival in the circulatory system, and subsequent invasion and colonization of distant organs. Renieramycin compounds have demonstrated significant potential in disrupting these metastatic processes through various cellular mechanisms. Research has particularly focused on their ability to overcome anoikis resistance, modulate the epithelial-mesenchymal transition (EMT), and inhibit cell migration and invasion.

Sensitization of Anoikis-Resistant Cancer Cells to Anoikis

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). iiarjournals.org Cancer cells often develop resistance to anoikis, a critical step that allows them to survive after detaching from a primary tumor and while circulating in the bloodstream or lymphatic system. iiarjournals.orgiiarjournals.org Renieramycin analogs, notably Renieramycin M (RM) and synthetic derivatives of Renieramycin T (RT), have been shown to re-sensitize these resistant cells to anoikis, thereby inhibiting a crucial mechanism for metastasis. iiarjournals.orgiiarjournals.orgnih.gov

The survival of detached cancer cells is often mediated by the upregulation of pro-survival signaling pathways. nih.gov Studies on anoikis-resistant non-small cell lung cancer (NSCLC) H460 cells revealed that their resistance is associated with the increased activation of survival proteins, including phosphorylated extracellular signal-regulated kinase (p-ERK) and phosphorylated protein kinase B (p-AKT). iiarjournals.orgnih.goviiarjournals.org

Renieramycin M has been shown to effectively counter this survival mechanism. In anoikis-resistant H460 cells, RM treatment leads to a dose-dependent decrease in the levels of both p-ERK and p-AKT. iiarjournals.orgiiarjournals.org The suppression of these key survival signals subsequently leads to the downregulation of anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2) and myeloid cell leukemia-1 (Mcl-1). iiarjournals.orgiiarjournals.orgiiarjournals.org For instance, treatment with RM at a concentration of 0.01 μM significantly decreased p-AKT and Bcl-2 levels in these cells. iiarjournals.orgiiarjournals.org Similarly, other analogs like the 22-O-(N-Boc-L-glycine) ester of RM and a thiazole-substituted RT derivative (DH_25) also suppress the Akt signaling pathway. researchgate.netsci-hub.semdpi.com This targeted suppression of survival pathways by renieramycins restores the cells' sensitivity to detachment-induced apoptosis. iiarjournals.orgmdpi.com

Table 1: Effect of Renieramycin Analogs on Survival Protein Expression in Anoikis-Resistant Cancer Cells

| Compound | Cell Line | Target Protein | Effect | Reference |

|---|---|---|---|---|

| Renieramycin M (RM) | AR_H460 Lung Cancer | p-ERK | Downregulated | iiarjournals.orgiiarjournals.org |

| Renieramycin M (RM) | AR_H460 Lung Cancer | p-AKT | Downregulated | iiarjournals.orgiiarjournals.org |

| Renieramycin M (RM) | AR_H460 Lung Cancer | Bcl-2 | Downregulated | iiarjournals.orgiiarjournals.org |

| Renieramycin M (RM) | AR_H460 Lung Cancer | Mcl-1 | Downregulated | iiarjournals.orgiiarjournals.org |

| 22-O-(N-Boc-L-glycine) ester of RM | H460 Lung Cancer | p-Akt | Suppressed | researchgate.netsci-hub.se |

| DH_25 (RT analog) | Lung Cancer Cells | p-Akt | Downregulated | mdpi.com |

A key feature of anoikis-resistant cells is their ability to form multicellular aggregates or spheroids when cultured in suspension. iiarjournals.orgiiarjournals.org This aggregation promotes cell survival and is correlated with metastatic potential. iiarjournals.org Renieramycin analogs have demonstrated a potent ability to disrupt this process.

In studies using anoikis-resistant H460 cells, untreated cells spontaneously formed large multicellular aggregates after just a few hours in suspension culture. iiarjournals.orgiiarjournals.org However, treatment with Renieramycin M resulted in a dose-dependent suppression of this aggregate formation, causing the cells to maintain a single-cell pattern. iiarjournals.orgiiarjournals.org A synthetic right-half analog of Renieramycin T, DH_31, exhibited a similar effect; it prevented H460 cells from forming multicellular aggregations and significantly decreased the viability of detached cells in a time- and concentration-dependent manner. mdpi.comresearchgate.net This inhibition of cell clustering is a direct consequence of sensitizing the cells to anoikis, preventing them from grouping together to activate survival signals.

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process where epithelial cells lose their characteristics, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which includes enhanced migratory and invasive capabilities. nih.gov This transition is a key driver of metastasis. nih.gov Renieramycin analogs have been found to interfere with this process by modulating the expression of key EMT-associated proteins. nih.govresearchgate.net

The EMT process is driven by a set of transcription factors, including Snail, Slug, and Twist, which repress epithelial markers (like E-cadherin) and activate mesenchymal markers (like N-cadherin and Vimentin). nih.gov Several Renieramycin analogs have been shown to suppress these key mesenchymal proteins.

A derivative of Renieramycin T, DH_31, was found to significantly inhibit EMT in H460 lung cancer cells. nih.govmdpi.com Treatment with DH_31 led to the downregulation of the transcription factors Snail and Slug, as well as the mesenchymal markers N-cadherin and Vimentin, at both the mRNA and protein levels. nih.govmdpi.comresearchgate.net Concurrently, it increased the expression of the epithelial marker ZO-1. nih.gov Similar findings were reported for Renieramycin T itself, which reduced the expression of Twist, Snail, Vimentin, and N-cadherin in B16F10 melanoma cells. nih.govresearchgate.net Furthermore, the 22-O-(N-Boc-L-glycine) ester of Renieramycin M also inhibited EMT, evidenced by a reduction in N-cadherin expression and an increase in E-cadherin levels in H460 cells. researchgate.netsci-hub.se

Table 2: Downregulation of EMT Markers by Renieramycin Analogs

| Compound | Cell Line | Protein Marker | Effect | Reference |

|---|---|---|---|---|

| DH_31 (RT analog) | H460 Lung Cancer | Snail | Downregulated | nih.govmdpi.com |

| DH_31 (RT analog) | H460 Lung Cancer | Slug | Downregulated | nih.govmdpi.com |

| DH_31 (RT analog) | H460 Lung Cancer | N-cadherin | Downregulated | nih.govmdpi.com |

| DH_31 (RT analog) | H460 Lung Cancer | Vimentin | Downregulated | nih.govmdpi.com |

| Renieramycin T (RT) | B16F10 Melanoma | Twist | Downregulated | nih.govresearchgate.net |

| Renieramycin T (RT) | B16F10 Melanoma | Snail | Downregulated | nih.govresearchgate.net |

| Renieramycin T (RT) | B16F10 Melanoma | Vimentin | Downregulated | nih.govresearchgate.net |

| Renieramycin T (RT) | B16F10 Melanoma | N-cadherin | Downregulated | nih.govresearchgate.net |

| 22-O-(N-Boc-L-glycine) ester of RM | H460 Lung Cancer | N-cadherin | Downregulated | researchgate.netsci-hub.se |

Inhibition of Cell Migration and Invasion Capabilities

The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues and blood vessels is fundamental to metastasis. iiarjournals.org This aggressive behavior is often enhanced by the EMT process. nih.gov Research has consistently shown that Renieramycin M, T, and their derivatives can potently inhibit these crucial metastatic functions, often at subtoxic concentrations. iiarjournals.orgmdpi.com

Renieramycin M has been documented to significantly decrease the invasion and migration abilities of H460 lung cancer cells. iiarjournals.orgresearchgate.net This anti-migratory effect was observed at concentrations that did not affect cell proliferation, indicating a specific action on metastatic processes. iiarjournals.org Similarly, the Renieramycin T derivative DH_31 attenuated the migratory activity of H460 cells in a concentration-dependent manner, as demonstrated in wound healing assays. nih.govmdpi.com Renieramycin T itself was also found to inhibit both the migration and invasion of B16F10 melanoma cells within an inflammatory microenvironment. mdpi.com Moreover, the semi-synthetic derivative, 22-O-(N-Boc-L-glycine) ester of Renieramycin M, effectively restrained the motility and invasive capability of H460 cells in wound healing, transwell migration, and spheroid invasion models. researchgate.netsci-hub.se This inhibition of migration and invasion is a direct outcome of the compounds' effects on anoikis sensitivity and EMT modulation. iiarjournals.orgresearchgate.net

Cancer Stem Cell (CSC) Targeting Mechanisms

Renieramycin H and its synthetic analogs have demonstrated significant potential in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for cancer initiation, progression, therapeutic resistance, and recurrence. nih.gov The mechanisms by which these compounds disrupt CSC functions are multifaceted, involving the suppression of key cellular markers, downregulation of essential transcription factors, and interference with critical signaling pathways.

A key indicator of CSC activity is the expression of specific cell surface markers. Research has shown that analogs of Renieramycin T, such as DH_25 and DH_32, effectively reduce the levels of the CSC marker CD133 in lung cancer cells. mdpi.commdpi.comnih.gov Renieramycin M has also been found to decrease the expression of CD133, as well as CD44 and ALDH1A1, in CSC-enriched H460 lung cancer cells. researchgate.netiiarjournals.orgiiarjournals.org Similarly, 5-O-acetyl-renieramycin T has been shown to decrease cellular levels of CD44 and the population of CD133-positive cells. nih.gov The compound 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) also significantly decreases the levels of CD133. nih.govmdpi.com This suppression of CSC markers suggests a depletion of the stem cell phenotype within the cancer cell population. mdpi.com

| Compound | Cell Line(s) | Suppressed CSC Markers | Reference(s) |

| DH_25 | Lung Cancer Cells | CD133 | mdpi.com |

| DH_32 | A549, H23, H292 | CD133, CD44, ALDH1A1 | mdpi.comnih.gov |

| Renieramycin M | H460 | CD133, CD44, ALDH1A1 | researchgate.netiiarjournals.orgiiarjournals.org |

| 5-O-acetyl-renieramycin T | Lung Cancer Cells | CD44, CD133 | nih.gov |

| OBA-RT | A549 | CD133 | nih.govmdpi.com |

The self-renewal and pluripotency of CSCs are maintained by a network of transcription factors. Several Renieramycin analogs have been shown to downregulate these critical factors. For instance, the hydroquinone (B1673460) 5-O-cinnamoyl ester of renieramycin M (CIN-RM) dramatically decreases the expression of OCT4, Nanog, and Sox2 in H460 lung cancer cells. nih.govresearchgate.netsemanticscholar.org Similarly, 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) and another Renieramycin T derivative, DH_25, also lead to a notable decrease in Nanog and OCT4 levels. mdpi.comnih.govmdpi.com Furthermore, the Renieramycin T analog DH_32 has been shown to reduce the mRNA and protein expression levels of OCT4, NANOG, and SOX2. mdpi.comnih.gov This downregulation of key transcription factors strikes at the core of the CSCs' ability to maintain their stem-like state.

| Compound | Cell Line(s) | Downregulated Transcription Factors | Reference(s) |

| CIN-RM | H460, H23, H292 | OCT4, Nanog, Sox2 | nih.govresearchgate.netsemanticscholar.org |

| OBA-RT | A549 | OCT4, Nanog | nih.govmdpi.comresearchgate.net |

| DH_25 | Lung Cancer Cells | Nanog | mdpi.com |

| DH_32 | H23, H292 | OCT4, NANOG, SOX2 | mdpi.comnih.gov |

| 5-O-acetyl-renieramycin T | Lung Cancer Cells | Nanog | nih.gov |

A hallmark of CSCs is their ability to form three-dimensional tumor spheroids in culture, a characteristic that reflects their tumorigenic potential. Several Renieramycin compounds have demonstrated the ability to interfere with this process. The hydroquinone 5-O-cinnamoyl ester of renieramycin M (CIN-RM) has been shown to completely abolish the formation of tumor spheroids at various doses. nih.govresearchgate.net Similarly, 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) reduces the ability of A549 cells to form tumor spheroids in a concentration-dependent manner and can induce apoptosis in established spheroids. nih.govmdpi.comresearchgate.net Another analog, DH_32, also significantly suppresses the formation of tumor spheroids when compared to the parent compound, Renieramycin T. mdpi.comresearchgate.net Renieramycin M itself has also been shown to reduce spheroid formation in H460 cells. researchgate.netiiarjournals.orgiiarjournals.org This disruption of spheroid formation indicates a direct impact on the self-renewal and tumorigenic capacity of CSCs.

The survival and proliferation of CSCs are driven by several key signaling pathways. Renieramycin H and its analogs have been found to target these pathways, leading to the suppression of CSC properties.

The Akt signaling pathway is a central regulator of cell survival and is often highly active in CSCs. semanticscholar.org The hydroquinone 5-O-cinnamoyl ester of renieramycin M (CIN-RM) has been shown to significantly inhibit Akt, which in turn leads to a decrease in pluripotent transcription factors. nih.govsemanticscholar.org Computational analysis further supports a strong interaction between CIN-RM and the Akt protein. nih.govsemanticscholar.org Similarly, 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) and the derivative DH_25 also suppress CSCs by inhibiting the Akt signaling pathway. mdpi.comnih.govnih.gov This inhibition of Akt is a key mechanism by which these compounds induce apoptosis and reduce the expression of CSC markers and transcription factors. mdpi.comnih.gov

Targeting Key Signaling Pathways in CSCs

c-Myc Oncogene Downregulation

The c-Myc oncogene, a critical transcription factor, is a master regulator of cellular processes such as proliferation, growth, metabolism, and cell cycle progression. chula.ac.th Its overexpression is a hallmark of many aggressive cancers, making it a key target for anticancer therapies. chula.ac.thamegroups.org Several analogues of Renieramycin H have demonstrated the ability to downregulate the c-Myc protein, contributing to their cytotoxic effects in cancer cells.

A derivative of Renieramycin T, DH_22, was found to reduce c-Myc levels in lung cancer cells. chula.ac.th The mechanism involves the inhibition of the upstream Akt/mTOR signaling pathway, which leads to accelerated degradation of c-Myc. chula.ac.th Similarly, the hydroquinone 5-O-cinnamoyl ester of Renieramycin M (CIN-RM) was shown to abolish cellular c-Myc in lung cancer stem cells (CSCs). mdpi.comdntb.gov.uaresearchgate.net This depletion of c-Myc was accompanied by a reduction in CSC markers and stem cell transcription factors like ALDH1A1, Oct4, Nanog, and Sox2. mdpi.comresearchgate.net The upstream regulation for this effect was identified as the significant inhibition of Akt and mTOR, which in turn promoted the ubiquitination and subsequent degradation of c-Myc. mdpi.comresearchgate.net

Another derivative of the Renieramycin T right-half analog, DH_25, also showed a capacity to decrease the CSC-related oncoprotein c-Myc, which was associated with the downregulation of Akt and phosphorylated Akt (p-Akt). researchgate.netmdpi.com The connection between Akt signaling and c-Myc stability is crucial; Akt can stabilize c-Myc, and its inhibition leads to c-Myc destabilization and degradation. chula.ac.thmdpi.com Perturbations in mitochondrial function have also been linked to the downregulation of MYC mRNA, partly through the induction of tumor-suppressive microRNAs like the let-7 family. oncotarget.com

Direct Molecular Targets and Pathway Modulation

Renieramycin H and its derivatives exert their anticancer effects by interacting with multiple molecular targets and modulating key signaling pathways involved in cancer cell survival, proliferation, and metastasis.

Inhibition of mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. d-nb.info This pathway has been identified as a significant target for Renieramycin analogues. For instance, the hydroquinone 5-O-cinnamoyl ester of Renieramycin M (CIN-RM) significantly inhibits both Akt and mTOR. mdpi.comresearchgate.net This inhibition disrupts the stability of the c-Myc oncoprotein, leading to its ubiquitination and degradation. mdpi.com The stability of c-Myc can be controlled by the Akt/mTOR pathway, where mTOR inhibits the activity of PP2A, a phosphatase that dephosphorylates c-Myc, thereby leading to its stabilization. mdpi.com

Similarly, a derivative of Renieramycin T, DH_22, was found to inhibit mTOR, which in turn reduces the phosphorylation of Akt. chula.ac.th This cascade of events continues to reduce the phosphorylation of GSK3β, ultimately accelerating the degradation of c-Myc. chula.ac.th The structurally related anticancer agent lurbinectedin (B608698) has also been shown to modulate the PI3K/AKT/mTORC1 pathway in small cell lung cancer (SCLC) models. aacrjournals.orgnih.gov In some SCLC models, lurbinectedin treatment led to the downregulation of the PI3K/AKT/mTOR pathway, while in others, it was associated with the activation of mTORC1 signaling. aacrjournals.org Furthermore, activation of the PI3K/mTOR pathway has been identified as a potential biomarker of resistance to DNA damaging agents, suggesting an overlap in mechanisms of action and resistance. amegroups.orgamegroups.cn

| Compound | Cell Line | Effect on mTOR Pathway | Downstream Effect | Reference |

|---|---|---|---|---|

| Renieramycin T derivative (DH_22) | Lung cancer cells | Inhibits mTOR, reduces p-Akt | Accelerates c-Myc degradation | chula.ac.th |

| Hydroquinone 5-O-cinnamoyl ester of Renieramycin M (CIN-RM) | H460 (Lung cancer) | Inhibits Akt and mTOR | Induces ubiquitination and degradation of c-Myc | mdpi.com |

| Lurbinectedin | H526 (SCLC) | Downregulation of PI3K/AKT/mTOR pathway | Contributes to antitumor effect | aacrjournals.org |

| Lurbinectedin | H69 (SCLC) | Downregulation of mTORC1 pathways | Associated with drug resistance | aacrjournals.org |

Downregulation of Protein Tyrosine Phosphatase Receptor Type K (PTPRK)

Protein Tyrosine Phosphatase Receptor Type K (PTPRK) is generally considered a tumor suppressor gene, as it can dephosphorylate and inactivate oncogenic proteins like EGFR and STAT3. nih.govelifesciences.org Its downregulation has been observed in various cancers and is associated with increased cell proliferation and metastasis. elifesciences.orgnih.gov

In a surprising finding, microarray-based transcriptional profiling of human colon (HCT116) and breast (MDA-MB-435) cancer cells treated with Renieramycin M and the related compound Jorunnamycin C revealed the downregulation of the PTPRK gene. nih.govresearchgate.net This downregulation was identified as one of the few common transcriptional changes induced by both compounds across different cell lines and was proposed as a potential biomarker for the cellular response to this class of antitumor agents. nih.gov This effect seems contrary to the established tumor suppressor role of PTPRK. However, the cellular context and the complexity of signaling pathways, including cross-talk between different phosphatase and kinase cascades, may explain this observation. nih.gov For instance, it was noted that in the context of another marine-derived anticancer agent, ecteinascidin 743, PTPRK was downregulated in sensitive sarcoma cells but upregulated in resistant cells, highlighting the complex role of this phosphatase in drug response. nih.gov Renieramycin M treatment of MDA-MB-435 breast cancer cells also significantly downregulated the expression of PTPRK. frontiersin.org

STAT3 Degradation as a Therapeutic Strategy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, contributes significantly to tumor development, progression, and metastasis. mdpi.comresearchgate.netnih.gov High levels of activated STAT3 are associated with advanced disease and poor prognosis in cancers like non-small cell lung cancer (NSCLC), making it a prime therapeutic target. researchgate.netnih.gov

A novel derivative of Renieramycin T, designated DH_31, has been identified as a potent small molecule degrader of STAT3. researchgate.netmdpi.comresearchgate.netnih.gov In H292 and H460 NSCLC cells, DH_31 was shown to significantly decrease total STAT3 protein levels. researchgate.netresearchgate.net This reduction was not due to transcriptional repression but rather to enhanced ubiquitin-proteasomal degradation of the STAT3 protein. mdpi.comnih.gov Experiments using the proteasome inhibitor MG132 reversed the DH_31-induced downregulation of STAT3, and co-treatment showed a significant enhancement of STAT3-ubiquitin formation, confirming the degradation mechanism. mdpi.comnih.gov

Molecular docking studies suggest a direct interaction, possibly a covalent bond, between the cyano group of DH_31 and the cysteine-468 residue within the DNA-binding domain of STAT3. mdpi.comresearchgate.netnih.gov This interaction is thought to destabilize the protein, leading to its degradation. mdpi.comresearchgate.net The degradation of STAT3 by DH_31 leads to the downregulation of its downstream targets involved in the epithelial-mesenchymal transition (EMT), such as Snail, Slug, N-cadherin, and Vimentin, thereby inhibiting cancer cell migration. researchgate.netmdpi.com Another Renieramycin T analog was also found to attenuate the phosphorylation of STAT3 in melanoma cells. researchgate.netresearchgate.net

| Compound | Cell Line | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Renieramycin T derivative (DH_31) | H460 (NSCLC) | Promotes ubiquitin-proteasomal degradation of STAT3 | Binds to Cys-468 in STAT3 DNA-binding domain | mdpi.comresearchgate.netnih.gov |

| Renieramycin T | B16F10 (Melanoma) | Attenuates phosphorylation of STAT3 | Suppresses cancer cell migration and invasion | researchgate.net |

DNA Alkylation and DNA Damage Induction

The tetrahydroisoquinoline alkaloid family, to which Renieramycins belong, includes potent DNA-alkylating agents. mdpi.commdpi.com While direct studies on Renieramycin H are limited, the mechanisms of structurally related and well-characterized compounds like trabectedin (B1682994) (ET-743) and lurbinectedin provide a strong model for its mode of action. researchgate.net These agents function as anticancer drugs by forming covalent adducts with DNA, which physically obstructs the processes of transcription and replication, triggers DNA damage responses, and ultimately leads to cell cycle arrest and apoptosis. aacrjournals.orgcsic.es

The alkylation process involves the electrophilic part of the drug molecule forming a covalent bond with electron-rich (nucleophilic) sites on the DNA bases. csic.escuni.cz Lurbinectedin, for example, has been shown to induce DNA damage, leading to the activation of DNA damage response kinases like ATR and ATM and an increase in markers such as γH2AX and PARP1. nih.govaacrjournals.org This damage can lead to cell cycle arrest and cell death. aacrjournals.org The formation of DNA adducts by these compounds can interfere with DNA repair machinery, such as the nucleotide excision repair (NER) pathway, which can paradoxically lead to the formation of lethal double-strand breaks. aacrjournals.org

Minor Groove Binding and Guanine (B1146940) N2 Alkylation

A distinctive feature of many tetrahydroisoquinoline anticancer agents, including trabectedin and lurbinectedin, is their preference for binding within the minor groove of the DNA double helix. researchgate.netcuni.cznih.gov Unlike classical alkylating agents like nitrogen mustards that primarily target the N7 position of guanine in the major groove, these compounds form a covalent bond with the exocyclic amino group at the N2 position of guanine (N2-G). cuni.cznih.gov This specific interaction is a hallmark of this class of drugs. cuni.cz

The molecule orients itself within the narrow minor groove, and an electrophilic moiety, often an iminium ion generated in situ, covalently bonds to the guanine-N2. researchgate.net This adduct formation bends the DNA helix towards the major groove. researchgate.net This distortion is a critical aspect of their mechanism, as it is recognized by cellular machinery. Specifically, the presence of the adduct can stall transcription complexes, and the subsequent attempts by the transcription-coupled nucleotide excision repair (TC-NER) system to remove the lesion can lead to the creation of lethal DNA double-strand breaks, triggering cell death. aacrjournals.org Some related compounds, like cyanocycline A, are capable of cross-linking DNA by alkylating two guanine bases at the N2 position in the minor groove, often with a 5'-CG-3' sequence specificity. caltech.edu This covalent binding in the minor groove represents a unique and potent mechanism of DNA damage induction. researchgate.netcuni.cz

Predicted Protein Targets via Computational Methods (e.g., MAPK1, MAPK3)

In the absence of extensive experimental data for all derivatives, computational, or in silico, methods provide a valuable approach for predicting the protein targets of Renieramycin H and its analogs. These techniques, including molecular docking and dynamics simulations, help to identify potential biomolecular interactions and elucidate the mechanisms of action at a molecular level.

A significant computational investigation was conducted on a semisynthetic derivative of Renieramycin T, namely 5-O-(4′-pyridinecarbonyl) renieramycin T. mdpi.com Due to the limited availability of the compound for extensive experimental studies, a virtual network pharmacology approach was employed to simulate its interactions with potential target genes and molecular pathways. mdpi.com Through molecular docking and subsequent molecular dynamics studies, mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) were identified as probable protein targets for this compound. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.uadntb.gov.ua

The molecular docking analysis predicted favorable binding energies for this derivative with both MAPK1 and MAPK3. Specifically, the calculated binding energies were -9.8 kcal/mol for MAPK1 and -9.9 kcal/mol for MAPK3. mdpi.com These values were lower than those calculated for another similar derivative and a known inhibitor, Ravoxertinib, suggesting a strong binding affinity. mdpi.com

Further analysis of the docking poses revealed key amino acid residues involved in the interaction between the Renieramycin T derivative and the predicted target proteins. For MAPK1, the crucial interactions were observed with ALA52, ASN154, ASP111, CYS166, GLU71, and ILE103. mdpi.com In the case of MAPK3, the binding was predicted to occur via interactions with residues ASN171, GLN122, ILE48, LEU173, LYS71, and TYR130. mdpi.com Molecular dynamics simulations also suggested that the interaction between the ligand and MAPK3 was particularly stable. mdpi.com

In addition to MAPK1 and MAPK3, other computational studies on different analogs of Renieramycin T have predicted other protein targets. For instance, a study on a new right-half analog of Renieramycin T, DH_31, utilized the Swiss Target Prediction database and identified Signal Transducer and Activator of Transcription 3 (STAT3) as a potential target. mdpi.comdntb.gov.uaresearchgate.net Molecular docking suggested a covalent interaction between the cyano group of DH_31 and cysteine-468 in the DNA-binding domain of STAT3, with a calculated binding affinity of -7.630 kcal/mol. dntb.gov.uaresearchgate.net Another derivative, DH_25, was predicted through computational docking to have a high-affinity interaction with an allosteric binding site of the protein kinase B (Akt). mdpi.com Similarly, 5-O-(N-Boc-l-alanine)-renieramycin T was also predicted via computational modeling to have a high-affinity interaction with Akt. nih.gov Computational molecular docking also indicated that Renieramycin T and some of its analogs could bind with high affinity to Myeloid cell leukemia 1 (Mcl-1). researchgate.netmdpi.com

These computational predictions offer significant insights into the potential molecular mechanisms of Renieramycin compounds and provide a strong basis for further experimental validation.

Table 1: Predicted Protein Targets of Renieramycin Analogs via Computational Methods

| Renieramycin Analog | Predicted Protein Target(s) | Computational Method(s) | Key Findings |

|---|---|---|---|

| 5-O-(4′-pyridinecarbonyl) renieramycin T | MAPK1, MAPK3 | Molecular Docking, Molecular Dynamics | Binding Energies: -9.8 kcal/mol (MAPK1), -9.9 kcal/mol (MAPK3). Interacting residues identified. mdpi.com |

| DH_31 (Renieramycin T right-half analog) | STAT3 | Swiss Target Prediction, Molecular Docking | Binding Affinity: -7.630 kcal/mol. Predicted covalent interaction with Cys-468. mdpi.comdntb.gov.uaresearchgate.net |

| DH_25 (Renieramycin T right-half analog) | Akt | Molecular Docking | High-affinity interaction at an allosteric binding site. mdpi.com |

| 5-O-(N-Boc-l-alanine)-renieramycin T | Akt | Molecular Modeling | High-affinity interaction predicted. nih.gov |

| Renieramycin T, TM-(–)-18, TM-(–)-4a | Mcl-1 | Molecular Docking | High binding affinity predicted. Binding energies: -7.1, -6.9, and -7.5 kcal/mol, respectively. mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Renieramycin H |

| Renieramycin T |

| 5-O-(4′-pyridinecarbonyl) renieramycin T |

| Ravoxertinib |

| DH_31 |

| DH_25 |

| 5-O-(N-Boc-l-alanine)-renieramycin T |

| TM-(–)-18 |

| TM-(–)-4a |

| Doxorubicin |

Structure Activity Relationship Sar Studies of Renieramycin H and Its Analogs

Identification of Essential Pharmacophores for Cytotoxic Activity

The cytotoxic potency of renieramycin compounds is intricately linked to specific structural components. SAR studies have systematically dissected the molecule to pinpoint these essential pharmacophores.

Role of Ester Side Chains at Specific Positions (C-22, C-5)

The nature and position of ester side chains are paramount to the cytotoxicity of renieramycin analogs. mdpi.com Modifications at the C-22 and C-5 positions have been a primary focus of research to enhance potency. mdpi.comnih.gov

Initial studies highlighted that the C-22 angelate ester is important for the cytotoxic activity of Renieramycin M. researchgate.net Subsequent research has shown that replacing the angelate ester at C-22 with various other ester side chains can lead to moderate to high cytotoxic potency in the nanomolar range against several human cancer cell lines. mdpi.comnih.gov The addition of ester side chains at both C-22 and C-5 is thought to increase hydrophobic interactions and the hydrogen bonding network during DNA alkylation, thereby improving cytotoxic potency. nih.gov

For instance, the semi-synthetic derivative 22-O-(N-Boc-L-glycine) ester of renieramycin M has demonstrated potent anticancer activity against human lung cancer. chula.ac.th In fact, this derivative, along with other 22-O-amino ester derivatives, exhibited cytotoxicity in the nanomolar range. researchgate.net Specifically, the 22-O-(N-Boc-l-glycine) ester of renieramycin M (5a) was found to be 7-fold more potent than its parent compound, renieramycin M, against the H292 non-small-cell lung cancer cell line. mdpi.com

| Compound | Modification | Target Cell Line | IC50 (nM) | Fold Increase in Potency vs. Renieramycin M |

| Renieramycin M | Parent Compound | H292 | 24.56 | - |

| 22-O-(N-Boc-l-glycine) ester of renieramycin M (5a) | Ester side chain at C-22 | H292 | 3.56 | 7x |

Influence of Nitrogen-Containing Heterocyclic Ester Substituents (e.g., 4′-pyridinecarbonyl ester)

The introduction of nitrogen-containing heterocyclic esters as side chains has a marked effect on cytotoxicity. researchgate.netnih.gov The 4′-pyridinecarbonyl ester, in particular, has been shown to significantly enhance the cytotoxic potency of renieramycin derivatives. researchgate.netnih.govmdpi.com

Studies have revealed that the 22-O-(4-pyridinecarbonyl) ester of jorunnamycin A is a highly potent compound, showing a 21-fold and 5-fold increase in cytotoxicity against H292 and H460 non-small-cell lung cancer cell lines, respectively, when compared to renieramycin M. nih.gov Similarly, the 5-O-(4′-pyridinecarbonyl) renieramycin T derivative demonstrated high cytotoxicity, with its potency being twice that of its parent compound, renieramycin T. nih.govmdpi.com This underscores the critical role of the 4′-pyridinecarbonyl ester in the pharmacophore responsible for potent cytotoxicity. nih.govmdpi.com

| Compound | Modification | Target Cell Line | IC50 (nM) | Fold Increase in Potency vs. Parent Compound |

| 22-O-(4-pyridinecarbonyl) jorunnamycin A | 4'-pyridinecarbonyl ester at C-22 | H292 | 1.1 | 21x (vs. Renieramycin M) |

| 22-O-(4-pyridinecarbonyl) jorunnamycin A | 4'-pyridinecarbonyl ester at C-22 | H460 | 1.6 | 5x (vs. Renieramycin M) |

| 5-O-(4′-pyridinecarbonyl) renieramycin T (11) | 4'-pyridinecarbonyl ester at C-5 | H290 | 35.27 | 2x (vs. Renieramycin T) |

| 5-O-(4′-pyridinecarbonyl) renieramycin T (11) | 4'-pyridinecarbonyl ester at C-5 | H460 | 34.77 | 2x (vs. Renieramycin T) |

Impact of Hydroxyl Groups on Cytotoxicity

The presence or absence of hydroxyl groups at specific positions significantly influences the cytotoxic profile of renieramycin analogs. Research has consistently shown that derivatives with a hydroxyl group at C-5 and C-22 exhibit weak cytotoxicity. researchgate.netnih.govmdpi.com For example, a renieramycin-type derivative with a hydroxyl group at the C-5 position lost its cytotoxic activity, registering IC50 values in the micromolar range against H292 and H460 cell lines. nih.govmdpi.com This indicates that esterification at these positions is crucial for maintaining high cytotoxic potency.

Importance of Ring A Conformation

The conformation of Ring A is a critical determinant of the cytotoxic activity of renieramycins. mdpi.com The presence of a 1,3-dioxole-bridged phenolic moiety on ring A, similar to that found in the chemotherapeutic drug trabectedin (B1682994), has been explored. researchgate.net Studies on renieramycin–ecteinascidin hybrid derivatives containing this feature, such as Renieramycin T, have shown strong anticancer activity. mdpi.com The combination of the 4′-pyridinecarbonyl ester at C-5 and the specific conformation of ring A featuring the 1,3-dioxole-bridged phenolic motif is considered crucial for the cytotoxic activity of these compounds. mdpi.com

Determinants of Specific Target Engagement

Beyond general cytotoxicity, research has delved into the specific molecular interactions that govern the targeting of particular cellular proteins, such as the anti-apoptotic protein MCL-1.

Criticality of Cyanide and Benzene (B151609) Ring Moieties for MCL1 Targeting

For specific targeting of the Myeloid cell leukemia 1 (MCL-1) protein, a key regulator of apoptosis, certain structural features of renieramycin analogs are indispensable. nih.govresearchgate.net Structure-activity relationship studies have identified the cyanide and benzene ring moieties as critical for the MCL-1-targeting activity of Renieramycin T (RT) and its analogs. nih.govresearchgate.netnih.gov

Analogs that possess both the cyanide and a benzene ring, such as TM-(–)-18 and TM-(–)-4a, were found to exert anticancer activities accompanied by a loss of MCL-1. nih.govnih.gov In contrast, an analog lacking the cyanide group, TM-(–)-45, showed the lowest binding affinity to MCL-1 and did not induce its depletion. nih.govresearchgate.netnih.gov Molecular docking studies have supported these findings, indicating that the cyanide and benzene ring moieties of active compounds orient themselves within the binding pocket of MCL-1 to create strong interactions. nih.gov This highlights that the combination of these two moieties is essential for the induction of MCL-1 destabilization and subsequent apoptosis in cancer cells. nih.gov

| Compound | Cyanide Moiety | Benzene Ring Moiety | MCL-1 Targeting Activity |

| Renieramycin T (RT) | Present | Present | Yes |

| TM-(–)-18 | Present | Present | Yes |

| TM-(–)-4a | Present | Present | Yes |

| TM-(–)-45 | Absent | Present | No |

Relationship Between Structural Modifications and Anti-Metastatic Potential

Beyond general cytotoxicity, SAR studies have established a clear link between specific structural modifications of renieramycin analogs and their ability to inhibit cancer metastasis. Metastasis is a complex process involving cell migration, invasion, and resistance to detachment-induced apoptosis (anoikis). Several renieramycin derivatives have shown promise in targeting these key metastatic events.

The naphthalene-containing analog, DH_31 , serves as a prime example of how structural changes translate to anti-metastatic activity. mdpi.comresearchgate.net At concentrations between 1–2.5 µM, DH_31 was shown to significantly inhibit epithelial-mesenchymal transition (EMT), a crucial process for cancer cell migration. mdpi.comresearchgate.net This was evidenced by the downregulation of mesenchymal markers like Snail, Slug, N-cadherin, and Vimentin, and the upregulation of the epithelial marker ZO1. mdpi.comresearchgate.net Furthermore, DH_31 sensitized cancer cells to anoikis, a critical mechanism for preventing the survival of circulating tumor cells. mdpi.comresearchgate.net

The mechanism behind these anti-metastatic effects has been linked to the targeted degradation of specific signaling proteins. For DH_31, its potent anti-metastatic effects are attributed to its ability to induce the ubiquitin-proteasomal degradation of Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comresearchgate.netnih.gov Constitutive activation of STAT3 is strongly associated with tumor progression and metastasis. mdpi.comnih.gov By promoting STAT3 degradation, DH_31 effectively shuts down a key pathway driving metastasis. mdpi.com This targeted action highlights how rational structural modifications—in this case, the addition of a naphthalene (B1677914) ring and a hydroxyl group—can confer potent and specific anti-metastatic properties. mdpi.comresearchgate.net

| Compound | Key Structural Feature | Anti-Metastatic Effect | Mechanism of Action | Source |

| DH_31 | Naphthalene on C-ring, Hydroxyl on E-ring | Inhibits cell migration, sensitizes to anoikis, downregulates EMT markers. | Induces ubiquitin-proteasomal degradation of STAT3. | mdpi.comresearchgate.netnih.gov |

| Renieramycin T | Benzene on C-ring | Suppresses migration and invasion. | Attenuates STAT3 phosphorylation and downregulates Nrf2 expression. | nih.gov |

Structure-Based Rational Design of Analogues for Enhanced Activity

The development of advanced renieramycin analogs is increasingly guided by structure-based rational design, a process that leverages knowledge of SAR and molecular interactions to create compounds with enhanced potency and target specificity. nih.gov This approach often involves computational methods like molecular docking to predict how a designed molecule will bind to its biological target. mdpi.comnih.govnih.gov

The design of the potent anti-metastatic agent DH_31 was guided by previous SAR findings, which indicated that an arylmethyl group on the C-ring and an aminonitrile in the fused CDE-ring system were crucial for strong antitumor activity. mdpi.com It was also known that converting a benzyl (B1604629) ether to a phenol (B47542) on the E-ring could enhance anticancer effects. mdpi.com Building on this, researchers synthesized a series of new derivatives, including those with pyridine, thiazole, and naphthalene rings, to further probe the SAR. mdpi.comresearchgate.net

Molecular docking studies provided a structural rationale for the enhanced activity of DH_31. These computational analyses predicted that DH_31 binds stably within the DNA-binding domain of its target, STAT3. mdpi.comresearchgate.netnih.gov The docking model suggested a covalent interaction between the cyano group of DH_31 and a cysteine residue (Cys-468) in the STAT3 protein, leading to its destabilization and subsequent degradation. mdpi.comresearchgate.netnih.gov The binding affinity was calculated to be -7.630 kcal/mol, indicating a strong and favorable interaction. mdpi.comresearchgate.net

Similarly, molecular docking has been used to understand the SAR of analogs targeting the anti-apoptotic protein Mcl-1. nih.govnih.gov Studies showed that Renieramycin T and active analogs like TM-(−)-18 and TM-(−)-4a bind to Mcl-1 with high affinity. nih.govnih.gov In contrast, an analog lacking the critical cyanide group showed the lowest binding affinity, confirming the importance of this functional group for Mcl-1 targeting. nih.govnih.gov This synergy between synthesis, biological testing, and computational modeling exemplifies the power of rational design in optimizing the therapeutic potential of the renieramycin scaffold.

| Compound | Target Protein | Predicted Binding Interaction | Docking Score (Binding Affinity) | Consequence of Binding | Source |

| DH_31 | STAT3 | Covalent interaction between cyano group and Cys-468 in DNA-binding domain. | -7.630 kcal/mol | Destabilization and proteasomal degradation of STAT3. | mdpi.comresearchgate.netnih.gov |

| Renieramycin T | Mcl-1 | High-affinity binding to the BH3 binding groove. | Not specified | Inhibition of Mcl-1 anti-apoptotic function. | nih.govnih.gov |

| TM-(−)-18 | Mcl-1 | High-affinity binding to the BH3 binding groove. | Not specified | Inhibition of Mcl-1 anti-apoptotic function. | nih.govnih.gov |

| TM-(−)-4a | Mcl-1 | High-affinity binding to the BH3 binding groove. | Not specified | Inhibition of Mcl-1 anti-apoptotic function. | nih.govnih.gov |

Preclinical Biological Activities in in Vitro and in Vivo Models

Anticancer Activity Spectrum in Cell Lines

Initial studies have characterized Renieramycin H (Cribrostatin 4) as possessing antitumor activities, generally observed in the low micromolar range. clockss.org While the broader class of renieramycin alkaloids often demonstrates potent cytotoxicity at nanomolar concentrations against various cancer cell lines, specific data for Renieramycin H is more limited. researchgate.netacs.org

The cytotoxic effects of Renieramycin H against specific Non-Small Cell Lung Cancer (NSCLC) cell lines have been an area of investigation. While comprehensive IC50 values for Renieramycin H against a wide panel of NSCLC lines are not extensively reported in the reviewed literature, the activity of the renieramycin chemical scaffold is well-established. For context, related compounds such as Renieramycin M have shown activity against NSCLC cells. researchgate.net However, specific efficacy data for Renieramycin H against the H292, H460, and A549 cell lines remains to be fully detailed in publicly available scientific literature.

Table 1: In Vitro Efficacy of Renieramycin H Against NSCLC Cell Lines Specific IC50 values for Renieramycin H are not detailed in the reviewed scientific literature. This table illustrates the format for such data.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| H292 | Non-Small Cell Lung Cancer | Data not available |

| H460 | Non-Small Cell Lung Cancer | Data not available |

The activity of the renieramycin class of compounds extends to various other cancer types. researchgate.net Related alkaloids have demonstrated cytotoxicity against human colon (HCT116), breast (MDA-MB-435), and pancreatic (AsPC1) cancer cell lines. researchgate.net Specifically for Renieramycin H (Cribrostatin 4), it is characterized as having general antitumor properties, but detailed IC50 values against a comprehensive panel of colon, pancreatic, breast, and prostate cancer cell lines are not consistently available in the reviewed literature. clockss.org

Table 2: In Vitro Efficacy of Renieramycin H Against Other Cancer Cell Lines Specific IC50 values for Renieramycin H are not detailed in the reviewed scientific literature. This table illustrates the format for such data.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| (e.g., HCT116) | Colon Cancer | Data not available |

| (e.g., AsPC1) | Pancreatic Cancer | Data not available |

| (e.g., MCF-7) | Breast Cancer | Data not available |

The potential for Renieramycin H to overcome drug resistance in cancer cells is an area of significant interest. Some related compounds within the renieramycin family have shown efficacy against drug-resistant cancer cells. However, specific studies detailing the activity of Renieramycin H (Cribrostatin 4) in drug-resistant primary cancer cell models were not identified in the reviewed literature.

In Vivo Efficacy Studies in Murine Models

Translating in vitro cytotoxicity to in vivo efficacy is a critical step in drug development. To date, detailed in vivo studies in murine models specifically assessing the impact of Renieramycin H (Cribrostatin 4) on tumor growth and metastasis are not extensively documented in the public domain.

There is a lack of available scientific literature reporting on in vivo studies that specifically measure the reduction of tumor volume in murine models following treatment with Renieramycin H (Cribrostatin 4).

Table 3: In Vivo Assessment of Tumor Volume Reduction with Renieramycin H Specific data from in vivo studies for Renieramycin H are not available in the reviewed scientific literature. This table is for illustrative purposes.

| Murine Model | Cancer Type | Outcome |

|---|

The potential of Renieramycin H to inhibit metastasis is a key aspect of its preclinical evaluation. However, reports from in vivo studies in murine models specifically evaluating the reduction of metastatic infiltration attributable to Renieramycin H (Cribrostatin 4) are not available in the reviewed literature.

Combination Treatment Strategies in Preclinical Models

The therapeutic potential of renieramycin compounds in combination with established chemotherapeutic agents has been investigated in preclinical models to explore synergistic effects and enhance anticancer efficacy. Research has primarily focused on Renieramycin M, a close structural analog of Renieramycin H, in combination with doxorubicin for the treatment of breast cancer.

In Vitro Studies

In studies utilizing the estrogen receptor-positive (ER+) MCF-7 human breast cancer cell line, the combination of Renieramycin M (RM) and doxorubicin (DOX) demonstrated synergistic cytotoxicity. nih.govnih.gov This synergistic effect was observed when the drugs were administered simultaneously, but not sequentially. nih.govnih.govresearchgate.net The combination treatment led to a significant reduction in the 95% inhibitory concentration (IC95) values for both compounds, with up to a four-fold reduction for RM and an eight-fold reduction for DOX. nih.govnih.govresearchgate.net This suggests that the combination could potentially allow for lower doses of each drug, thereby reducing toxicity.

The synergistic interaction was most pronounced at RM:DOX ratios between 1:40 and 1:50. nih.gov Real-time cell analysis showed that the combination treatment induced a more rapid and pronounced decrease in cell index values, indicating accelerated cytotoxicity compared to single-agent treatments. nih.gov Morphological examination confirmed a higher number of dead cells in the combination treatment group. nih.gov

Mechanistically, the combination of Renieramycin M and doxorubicin was found to increase apoptosis in MCF-7 cells. nih.govresearchgate.net Cell cycle analysis revealed that while doxorubicin alone induced S and G2/M phase arrest, Renieramycin M did not cause significant cell cycle changes on its own. nih.govnih.govresearchgate.net However, the combination treatment resulted in an increase in the sub-G1 population, indicative of apoptotic cell death. researchgate.net Transcriptome analysis provided further insights, showing that genes related to DNA replication and repair were commonly downregulated by both drugs. nih.govnih.gov Doxorubicin primarily influenced p53 signaling and cell cycle checkpoints, whereas Renieramycin M affected ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways when used in the combination. nih.govnih.gov Notably, genes involved in cytochrome C release and interferon-gamma signaling were specifically regulated by the combination treatment. nih.govnih.gov

Table 1: In Vitro Combination Effects of Renieramycin M and Doxorubicin in MCF-7 Cells

| Parameter | Observation | Citation |

|---|---|---|

| Synergy | Synergistic cytotoxicity observed with simultaneous administration. | nih.govnih.govresearchgate.net |

| IC95 Reduction | Up to 4-fold for Renieramycin M and 8-fold for Doxorubicin. | nih.govnih.govresearchgate.net |

| Optimal Ratio | Most effective at a Renieramycin M to Doxorubicin ratio of 1:40-1:50. | nih.gov |

| Cell Killing | Faster and greater cell killing compared to single agents. | nih.gov |

| Apoptosis | Increased apoptosis observed with the combination treatment. | nih.govresearchgate.net |

| Cell Cycle | Doxorubicin induced S and G2/M arrest; the combination increased the sub-G1 population. | nih.govnih.govresearchgate.net |

In Vivo Studies

The promising in vitro results led to investigations in animal models. In a study using a 4T1 breast cancer murine model, the combination of doxorubicin and Renieramycin M was evaluated. scienggj.org The combination treatment, specifically at a dose of 5 mg/kg doxorubicin and 1 mg/kg Renieramycin M, resulted in a significant 46.53% reduction in tumor volume compared to the vehicle control. scienggj.org

Furthermore, the combination therapy demonstrated a notable impact on metastasis. Histopathological analysis of the liver showed an 83.63% decrease in metastatic infiltration in the group receiving the 5 mg/kg doxorubicin and 1 mg/kg Renieramycin M combination. scienggj.org This anti-metastatic effect was a key finding of the in vivo study. An important observation was that the combination treatment also appeared to delay and reduce the clinical signs of toxicity, with lower mortality observed compared to single-drug treatment groups. scienggj.org

Table 2: In Vivo Combination Effects of Renieramycin M and Doxorubicin in a 4T1 Murine Model

| Parameter | Result | Citation |

|---|---|---|

| Tumor Volume Reduction | 46.53% reduction with 5 mg/kg Doxorubicin + 1 mg/kg Renieramycin M. | scienggj.org |

| Metastasis Inhibition | 83.63% decrease in liver metastatic infiltration. | scienggj.org |

| Toxicity | Delayed and reduced clinical signs of toxicity compared to single agents. | scienggj.org |

Advanced Research Methodologies and Future Directions in Renieramycin H Research

Computational Chemistry and In Silico Approaches

Computational, or in silico, methods have become indispensable in the study of complex natural products like Renieramycin H. These approaches allow researchers to simulate, predict, and analyze molecular interactions and properties, thereby guiding further experimental work in a more efficient and targeted manner.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a Renieramycin derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. biorxiv.org This method is crucial for identifying potential protein targets and understanding the molecular basis of a ligand's biological activity.

In the context of the Renieramycin family, molecular docking has been instrumental. For instance, studies on Renieramycin T analogues have used docking simulations to elucidate interactions with key cancer-related proteins. A derivative, DH_22, was predicted to have a stronger interaction with the protein Akt1 than with mTOR, with a calculated binding energy of -8.389 kcal/mol. chula.ac.th Similarly, docking studies of a semisynthetic Renieramycin derivative, compound 11 (5-O-(4′-pyridinecarbonyl) renieramycin T), identified mitogen-activated protein kinase 1 and 3 (MAPK1 and MAPK3) as potential targets. mdpi.comnih.gov Further investigations into another Renieramycin T right-half analog, DH_31 , suggested a covalent interaction with Cysteine-468 in the DNA-binding domain of STAT3, a protein implicated in tumor development. nih.govmdpi.com These simulations not only predict binding affinity but also reveal specific interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. biorxiv.org

Table 1: Molecular Docking Studies of Renieramycin Analogues

| Ligand | Protein Target(s) | Predicted Binding Affinity / Key Findings | Reference(s) |

|---|---|---|---|

| DH_22 (Renieramycin T derivative) | Akt1 | Binding energy of -8.389 kcal/mol, suggesting strong interaction. | chula.ac.th |

| Compound 11 (Renieramycin T derivative) | MAPK1, MAPK3 | Demonstrated stable ligand-receptor binding, confirming them as suitable targets. | mdpi.comresearchgate.net |

| Renieramycin T (RT) and analogues | Mcl-1 | Identified critical moieties for targeting the Mcl-1 protein. | nih.gov |

| DH_31 (Renieramycin T right-half analog) | STAT3 | Binding affinity of -7.630 kcal/mol; predicted covalent interaction with Cys-468. | nih.govmdpi.com |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a protein-ligand complex over time. researchgate.net This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, thus confirming the stability of predicted interactions. mdpi.comnih.gov

An MD simulation was performed on the complex of compound 11 with its predicted targets, MAPK1 and MAPK3, to validate the docking results. mdpi.comnih.gov A key parameter analyzed is the root mean square deviation (RMSD), which measures the stability of the system. nih.gov The analysis showed low RMSD values for the ligand conformation (2.38 ± 0.15 Å for MAPK1 and 1.79 ± 0.19 Å for MAPK3), indicating that the ligand remained in close and stable proximity to the target proteins throughout the 15-nanosecond simulation. nih.gov Such simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, more biologically realistic environment. mdpi.comnih.gov

Table 2: Molecular Dynamics Simulation Findings for Renieramycin Analogue

| Ligand-Protein Complex | Simulation Duration | Key Parameter | Result | Interpretation | Reference(s) |

|---|---|---|---|---|---|

| Compound 11 with MAPK1 | 15 ns | Ligand Conformation RMSD | 2.38 ± 0.15 Å | The ligand maintains a stable conformation in the binding site. | nih.gov |

| Compound 11 with MAPK3 | 15 ns | Ligand Conformation RMSD | 1.79 ± 0.19 Å | The ligand shows high stability within the binding pocket of the protein. | nih.gov |

Network pharmacology is an approach that investigates the complex interactions between drug molecules, their multiple protein targets, and the biological pathways they modulate. medsci.org This "network target, multicomponent therapeutics" model provides a holistic view of a drug's mechanism of action. medsci.org

Due to the limited availability of some natural compounds, virtual network pharmacology was employed to predict the targets and molecular pathways for Renieramycin derivatives. For compounds 10 and 11 , a Venn diagram analysis showed 94 overlapping targets between the compounds and genes associated with non-small-cell lung cancer (NSCLC). researchgate.net A subsequent protein-protein interaction (PPI) analysis highlighted a main cluster of targets, with CytoHubba analysis identifying the top 10 hub targets based on their degree of interaction. mdpi.com This comprehensive analysis led to the identification of MAPK1 and MAPK3 as key targets for further study. mdpi.com A similar approach for the analog DH_31 used the Swiss Target Prediction database to identify potential targets, which were then cross-referenced with NSCLC-associated genes, revealing 64 overlapping targets and ultimately pointing towards STAT3. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comchemmethod.com The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. mdpi.com QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and reducing reliance on animal testing. mdpi.comnih.gov

While specific QSAR models for Renieramycin H are not extensively documented in the literature, the principles of structure-activity relationships (SAR) are heavily utilized in the research of its analogues. nih.govmdpi.com These SAR studies, which form the foundation for QSAR, have been critical in identifying the key structural features required for cytotoxic activity. nih.govmdpi.com The insights gained from comparing active and inactive analogues guide the rational design of new derivatives with potentially enhanced potency. mdpi.com

Chemical Biology Investigations

Chemical biology employs chemical tools and techniques to probe and manipulate biological systems. In Renieramycin research, this primarily involves the synthesis of analogues to explore the molecular basis of the compound's effects.

The synthesis and biological evaluation of analogues of Renieramycin H (Cribrostatin 4) and other members of the Renieramycin family have been a cornerstone of research into their anticancer potential. mdpi.comsemanticscholar.org By systematically modifying the core structure, researchers can determine which functional groups are essential for activity.

Studies have shown that the right-half of the Renieramycin T molecule is a promising scaffold for development. mdpi.com Structure-activity relationship analyses of various analogues have yielded critical insights:

Importance of Ring A Conformation: The presence of a 4′-pyridinecarbonyl ester at the C-5 position was found to be crucial for the cytotoxic activity of Renieramycin T derivatives against NSCLC cells. mdpi.com Conversely, derivatives with a hydroxyl group at C-5 showed weak cytotoxicity. researchgate.net

Role of Ring C and E Modifications: For the Renieramycin T right-half analog DH_31 , the addition of a naphthalene (B1677914) ring at ring C and a hydroxyl group at ring E was shown to enhance its cytotoxic effect. nih.govmdpi.com

Essential Moieties for Target Interaction: Studies on Mcl-1 targeting revealed that the cyanide and benzene (B151609) ring components of a Renieramycin T analog are necessary for its interaction with the protein. mdpi.com

This approach of synthesizing and testing a variety of novel analogues allows for a detailed investigation of the structure-activity relationships, paving the way for the development of optimized therapeutic agents based on the Renieramycin scaffold. nih.govmdpi.com

Table 3: Key Renieramycin Analogues and SAR Findings

| Analogue/Derivative | Structural Modification | Key SAR Finding | Reference(s) |

|---|---|---|---|

| Compound 11 | 4′-pyridinecarbonyl ester at C-5 of Renieramycin T | This ester group is crucial for high cytotoxicity against NSCLC cells. | mdpi.com |

| DH_31 | Naphthalene ring at Ring C, hydroxyl group at Ring E | These modifications enhance the cytotoxic effect. | nih.govmdpi.com |

| Mcl-1-targeting RT right-half analogues | Presence/absence of cyanide and benzene ring | The cyanide and benzene ring structures were identified as essential for Mcl-1 targeting activity. | mdpi.com |

| C3-C4 unsaturated bis-p-quinone derivatives | Modification of the core bis-tetrahydroisoquinoline structure | Synthesis of these analogues is pursued for detailed SAR studies. | mdpi.com |

Table 4: List of Chemical Compounds | Compound Name | | | :--- | | Renieramycin H (Cribrostatin 4) | | Renieramycin T | | Renieramycin M | | 5-O-(4′-pyridinecarbonyl) renieramycin T (Compound 11) | | DH_22 | | DH_31 | | Doxorubicin | | MAPK1 (Mitogen-activated protein kinase 1) | | MAPK3 (Mitogen-activated protein kinase 3) | | Akt1 | | mTOR | | c-Myc | | STAT3 | | Mcl-1 | | Cysteine |

Lead Compound Identification and Optimization for Drug Development

The journey of a natural product from a mere scientific curiosity to a viable therapeutic agent is a complex, multi-step process. For marine-derived compounds like Renieramycin H, this path involves rigorous identification as a "lead compound"—a chemical entity showing promise for a particular therapeutic application that can be modified or optimized to enhance its efficacy, selectivity, and pharmacokinetic properties. The unique and complex architecture of the renieramycins, including Renieramycin H, makes them compelling starting points for drug discovery programs, particularly in oncology. jst.go.jp

Renieramycin H and its Analogs as Promising Marine-Derived Drug Candidates

Renieramycin H belongs to the tetrahydroisoquinoline (THIQ) family of alkaloids, a class of marine natural products renowned for their potent cytotoxic profiles and structural diversity. jst.go.jpnih.gov These compounds, isolated from marine sponges, have attracted significant interest from the scientific community for their potential as anticancer agents. jst.go.jpnih.gov The core pentacyclic structure of renieramycins serves as a valuable pharmacophore for developing new drugs. jst.go.jpresearchgate.net

Renieramycin H itself is distinguished by its novel dimeric structure, featuring a hydroxyl group at the bridgehead C13 position, a first for dimeric THIQ natural products. jst.go.jp While detailed biological evaluation of Renieramycin H has been hampered by its meager availability from its natural source, the bright blue sponge Haliclona cribricutus, the broader family of renieramycins has demonstrated remarkable potential. jst.go.jp Many renieramycin analogs exhibit potent cytotoxicity against a range of human cancer cell lines, often with IC50 values in the nanomolar range, indicating high potency. researchgate.netacs.orgresearchgate.net

Research has increasingly focused on the synthesis and evaluation of renieramycin analogs to improve their therapeutic index and explore structure-activity relationships (SARs). For instance, derivatives of the related Renieramycin M and Renieramycin T have shown enhanced cytotoxicity against non-small-cell lung cancer (NSCLC) cells. acs.orgmdpi.com

Key findings from research on renieramycin analogs include:

Hydroquinone (B1673460) 5-O-monoester analogs of Renieramycin M showed significantly improved cytotoxicity against H292 and H460 human NSCLC cell lines. The 5-O-propanoyl ester analog, for example, was 10-fold more cytotoxic to the H292 cell line than the parent Renieramycin M. acs.orgresearchgate.net

Analogs of Renieramycin T's right-half have been synthesized and shown to target key cancer signaling pathways. nih.govmdpi.comnih.gov For example, the derivative DH_31 was found to induce degradation of STAT3, a protein involved in tumor development and metastasis. mdpi.com Another derivative, DH_32, demonstrated the ability to target cancer stem cells by promoting the degradation of β-catenin. nih.gov

Structure-activity relationship (SAR) studies on Renieramycin T analogs have identified that specific functional groups, such as the cyanide and benzene ring parts, are critical for targeting anti-apoptotic proteins like Mcl-1. researchgate.net

These studies on closely related renieramycins underscore the potential of the entire class, including Renieramycin H, as a source of lead compounds for oncology drug development. The structural novelty of Renieramycin H suggests it may interact with biological targets in a unique way, offering a promising avenue for future investigation and optimization once supply challenges are met.

| Compound | Target Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Renieramycin M | H292 | 24 nM | acs.org |

| 5-O-acetyl ester (Renieramycin M analog) | H292 | 3.0 nM | acs.org |

| 5-O-propanoyl ester (Renieramycin M analog) | H292 | 2.3 nM | acs.org |

| DH_31 (Renieramycin T analog) | H460 | 2.9 ± 0.58 µM | mdpi.com |

| DH_32 (Renieramycin T analog) | H292 | 1.46 ± 0.06 μM | researchgate.netnih.gov |

| 5-O-acetyl-renieramycin T | H292 | 0.66 μM | nih.gov |

Strategies for Overcoming Challenges in Natural Product Sourcing and Development